N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide
Description
N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Properties
IUPAC Name |
N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9(2)5-6-10-8-12(17-16-10)15-13(18)11-4-3-7-14-11/h3-4,7-9,14H,5-6H2,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFKFCTQLIIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=NN1)NC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide typically involves the condensation of appropriate pyrazole and pyrrole derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as magnesium sulfate to facilitate the condensation reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis to ensure higher yields and purity.
Chemical Reactions Analysis
N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Scientific Research Applications
N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide can be compared with other pyrazole derivatives such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Known for its efficient synthesis and potential biological activities.
Hydrazine-coupled pyrazoles: These compounds exhibit significant antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
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